p-Hydroxyketorolac as Pharmacologically Inactive Metabolite: COX Inhibitory Activity Comparison with Ketorolac
p-Hydroxyketorolac is documented as the pharmacologically inactive metabolite of ketorolac, in contrast to the parent compound which possesses potent cyclooxygenase (COX) inhibitory and analgesic activity [1]. The absence of COX inhibitory activity in p-hydroxyketorolac has been established through both in vitro enzyme assays and clinical pharmacokinetic studies [2].
| Evidence Dimension | Cyclooxygenase (COX) inhibitory activity / pharmacological activity |
|---|---|
| Target Compound Data | Pharmacologically inactive; no COX inhibitory activity detected |
| Comparator Or Baseline | Ketorolac: potent analgesic with cyclooxygenase inhibitory activity; non-selective COX-1 and COX-2 inhibition |
| Quantified Difference | Qualitative binary difference: active (ketorolac) vs. inactive (p-hydroxyketorolac) |
| Conditions | In vitro COX enzyme assays; clinical pharmacokinetic studies in humans |
Why This Matters
This binary activity distinction mandates the use of authentic p-hydroxyketorolac reference material rather than ketorolac for accurate metabolite identification and quantification in bioanalytical and forensic toxicology workflows.
- [1] National Center for Biotechnology Information. 4-hydroxyketorolac MeSH Supplementary Concept Data 2024. Inactive metabolite of ketorolac; RN refers to (+-)-isomer. Pharm Res 1989;6(1):62. View Source
- [2] Mroszczak EJ, et al. Ketorolac tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals. Drug Metab Dispos. 1987;15(5):618-26. View Source
